molecular formula C2H13N6O4P B1588332 Diguanidine phosphate CAS No. 5423-23-4

Diguanidine phosphate

Cat. No. B1588332
CAS RN: 5423-23-4
M. Wt: 216.14 g/mol
InChI Key: SSHPJTCTVWVCLI-UHFFFAOYSA-N
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Description

Diguanidine phosphate, also known as Guanidine phosphate, is a flame retardant . It has a molecular formula of C2H13N6O4P . It is also known by other synonyms such as Guanidinium monohydrogen phosphate .


Synthesis Analysis

Diguanidine phosphate can be synthesized by reacting guanidine carbonate and phosphoric acid in an aqueous solution to control the pH of the solution .


Molecular Structure Analysis

The molecular structure of Diguanidine phosphate is characterized by a non-centrosymmetric tetragonal system with space group P-421c . The intermolecular interaction of diguanidinum G2HP was visualized using Hirshfeld surface (HS) analysis .


Physical And Chemical Properties Analysis

Diguanidine phosphate is a white crystalline powder . It has a density of 1.48 and a melting point of 247-250 °C (dec.) . It is soluble in water (0.1g/mL at 20°C), but almost insoluble in organic solvents such as benzene, acetone, and ether .

Scientific Research Applications

Interaction with DNA and RNA

Diguanidine phosphate, specifically in the form of diguanosine phosphates, has been studied for its interaction with DNA and RNA structures. Research by Girault et al. (1982) found that these compounds can form chelates with metals, leading to conformational changes in nucleic acids. This interaction may have implications for understanding DNA and RNA function and stability.

Flame Retardancy in Textiles

Diguanidine phosphate has been evaluated as a flame retardant in cotton fabrics. Studies by Lecoeur et al. (2001) and Vroman et al. (2004) have shown that diguanidine phosphate, when applied to cellulose fabric, enhances its flame retardancy. This application is significant for the development of safer textiles.

Inhibitory Effects on Cellular Processes

Diguanidine compounds have been found to inhibit various cellular processes. For example, Gross et al. (1968) discovered that synthalin, a type of diguanidine, acts as an energy-transfer inhibitor in chloroplasts. Similarly, Alhonen-Hongisto et al. (1980) observed anti-proliferative effects of certain diguanidine derivatives on tumor cells. These findings suggest potential therapeutic applications in areas like cancer research.

Physical Properties and Applications

The physical properties of diguanidine phosphate have been studied extensively. Liu et al. (2014) investigated the thermal properties, laser-induced damage threshold, and optical behaviors of diguanidinium phosphate monohydrate, revealing its potential as a multi-functional material for various industrial applications.

Recognition of Acids

Diguanidine-based compounds have been used in the recognition of acids. Kusukawa et al. (2020) synthesized an anthracene-based diguanidine for recognizing carboxylic and phosphonic acids. This research highlights the potential for using diguanidine derivatives in chemical sensing applications.

Safety And Hazards

Diguanidine phosphate is harmful if swallowed . It may cause severe skin burns and eye damage . It is recommended to keep it in its original container, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Future Directions

Diguanidine phosphate has been used as a flame retardant in various applications such as wood, fiber, and paper . It has also been used in the fabrication of fire-retardant plywood . In addition, it has been used in the surface modification of carbon microspheres to improve their flame retardant characteristics, interface compatibility, and dispersity . Future research may explore its potential in other applications and its environmental impact.

properties

IUPAC Name

guanidine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH5N3.H3O4P/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHPJTCTVWVCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.C(=N)(N)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H13N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diguanidine phosphate

CAS RN

5423-23-4
Record name Diguanidine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisguanidinium phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIGUANIDINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USD9HN0B2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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